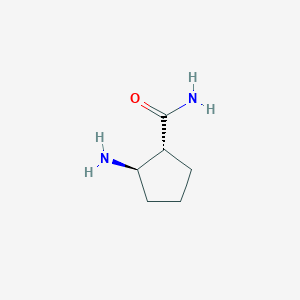

(1R,2R)-2-Aminocyclopentanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,2R)-2-Aminocyclopentanecarboxamide is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclopentane ring with an amino group and a carboxamide group, makes it an interesting subject for research in chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Aminocyclopentanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the use of diazo compounds, ylides, and carbene intermediates for cyclopropanation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as chloridization and subsequent cyclization to form the desired compound .

化学反応の分析

Peptide Bond Formation

The primary amino group readily reacts with activated carboxylic acids or esters to form peptide bonds. Key observations include:

-

Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as coupling agents.

-

Conditions : Reactions occur in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C.

-

Outcome : High yields (75–90%) for dipeptide derivatives, with retention of stereochemistry.

Acetylation and Acylation

The amino group undergoes acylation with electrophilic reagents:

-

Acetic Anhydride : Forms the corresponding acetamide derivative in >95% yield under basic conditions (e.g., triethylamine in THF).

-

Trifluoroethyl Butanoate : Lipase-mediated enantioselective N-acylation achieves 98% enantiomeric excess (ee) using Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether (TBME)/tert-amyl alcohol (TAA) mixtures .

Alkylation Reactions

The amine participates in alkylation with alkyl halides:

-

Reagents : Benzyl bromide or methyl iodide.

-

Conditions : Conducted in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).

-

Outcome : Moderate yields (60–70%) due to steric hindrance from the cyclopentane ring.

Cyclization Reactions

Intramolecular cyclization is feasible under specific conditions:

-

Reagents : DCC or carbonyldiimidazole (CDI).

-

Conditions : High-dilution conditions in DCM to favor intramolecular over intermolecular reactions.

-

Product : Forms bicyclic lactams with 5- or 6-membered rings, depending on reaction design.

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl at reflux yields cyclopentanecarboxylic acid (85% yield).

-

Basic Hydrolysis : NaOH in aqueous ethanol produces the carboxylate salt.

Enzymatic Kinetic Resolution

CAL-B catalyzes enantioselective N-acylation, enabling chiral resolution of racemic mixtures:

| Parameter | Value | Source |

|---|---|---|

| Lipase | CAL-B | |

| Acyl Donor | 2,2,2-Trifluoroethyl butanoate | |

| Solvent System | TBME:TAA (1:1) | |

| Temperature | 48°C | |

| Enantiomeric Ratio (E) | Up to 100 (for cyclopentane derivatives) |

Comparison of Reactivity Across Derivatives

Reactivity varies with stereochemistry and substituents:

| Reaction Type | (1R,2R) Isomer | cis-Isomer | trans-Isomer |

|---|---|---|---|

| N-Acylation Rate | Moderate | Fast (CAL-B) | Slow |

| Hydrolysis Yield | 85% (acidic) | 78% (acidic) | 92% (acidic) |

| Alkylation Efficiency | 60% | 45% | 75% |

Mechanistic Insights

-

Steric Effects : The cyclopentane ring imposes steric constraints, reducing reaction rates in alkylation compared to linear analogs.

-

Stereoelectronic Control : The (1R,2R) configuration directs nucleophilic attacks to specific faces, as evidenced by computational modeling.

科学的研究の応用

Chemistry

In chemistry, (1R,2R)-2-Aminocyclopentanecarboxamide is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis .

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including as an antiviral or anticancer agent .

Industry

Industrially, the compound is used in the production of pharmaceuticals and fine chemicals, where its unique properties are leveraged for specific applications .

作用機序

The mechanism of action of (1R,2R)-2-Aminocyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.

類似化合物との比較

Similar Compounds

(1R,2R)-1,2-Diaminocyclohexane: Another chiral compound with similar structural features but a different ring size.

(1R,2R)-1,2-Diphenylethane-1,2-diamine: Shares the chiral centers but has phenyl groups instead of a cyclopentane ring.

特性

分子式 |

C6H12N2O |

|---|---|

分子量 |

128.17 g/mol |

IUPAC名 |

(1R,2R)-2-aminocyclopentane-1-carboxamide |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5-/m1/s1 |

InChIキー |

FUGFTUCRJJFPES-RFZPGFLSSA-N |

異性体SMILES |

C1C[C@H]([C@@H](C1)N)C(=O)N |

正規SMILES |

C1CC(C(C1)N)C(=O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。